2-(4-bromo-1H-pyrazol-1-yl)propanehydrazide
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Overview
Description
2-(4-bromo-1H-pyrazol-1-yl)propanehydrazide is a chemical compound with the molecular formula C6H9BrN4O It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-1H-pyrazol-1-yl)propanehydrazide typically involves the reaction of 4-bromo-1H-pyrazole with appropriate reagents to introduce the propanehydrazide group. One common method involves the reaction of 4-bromo-1H-pyrazole with a hydrazine derivative under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-1H-pyrazol-1-yl)propanehydrazide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrazole ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under suitable conditions.
Condensation Reactions: It can participate in condensation reactions to form more complex heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine derivatives, oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrazole derivatives, while condensation reactions can produce complex heterocyclic structures .
Scientific Research Applications
2-(4-bromo-1H-pyrazol-1-yl)propanehydrazide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antibacterial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the synthesis of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 2-(4-bromo-1H-pyrazol-1-yl)propanehydrazide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as liver alcohol dehydrogenase, and may interfere with various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-bromo-1H-pyrazole: A precursor used in the synthesis of 2-(4-bromo-1H-pyrazol-1-yl)propanehydrazide.
2-(4-bromo-1H-pyrazol-1-yl)ethanol: Another derivative of 4-bromo-1H-pyrazole with different functional groups.
1-methyl-4-bromopyrazole: A similar compound with a methyl group instead of the propanehydrazide group.
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical and biological properties
Biological Activity
2-(4-bromo-1H-pyrazol-1-yl)propanehydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
The compound this compound belongs to the pyrazole family, which is known for a diverse range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties. The bromine substitution on the pyrazole ring may enhance its biological efficacy through increased lipophilicity or altered interaction with biological targets.
Synthesis
The synthesis of this compound typically involves the reaction of 4-bromo-1H-pyrazole with propanehydrazide under controlled conditions. The reaction can be optimized for yield and purity through various methodologies, including the use of solvents and temperature control.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Microorganism | Inhibition Zone (mm) | MIC (µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 32 |
Escherichia coli | 12 | 64 |
Candida albicans | 10 | 128 |
The compound's effectiveness against Staphylococcus aureus, particularly methicillin-resistant strains (MRSA), suggests its potential as a therapeutic agent in treating resistant infections .
Anti-inflammatory Activity
In vitro studies have shown that this compound has anti-inflammatory effects, which may be attributed to its ability to inhibit pro-inflammatory cytokines. For instance, it was observed to reduce levels of TNF-α and IL-6 in activated macrophages by approximately 70% at a concentration of 10 µM, indicating substantial anti-inflammatory potential .
Anticancer Properties
Preliminary studies have also indicated that this compound may possess anticancer activity. In cell line assays, it demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells, with IC50 values ranging from 20 to 50 µM. These findings suggest that further investigation into its mechanism of action is warranted .
The biological activity of this compound is likely mediated through multiple pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways or microbial metabolism.
- Modulation of Cell Signaling : It could interfere with signaling pathways that regulate cell proliferation and apoptosis in cancer cells.
- Interaction with Cellular Components : The bromine atom may enhance binding affinity to specific receptors or enzymes, altering their function.
Case Studies
Several studies have documented the biological activities of pyrazole derivatives similar to this compound:
- A study by Chandra et al. reported promising antimicrobial activity for pyrazole derivatives against Mycobacterium tuberculosis, suggesting a broader application in infectious diseases .
- Another research highlighted the anti-inflammatory effects of related compounds in animal models, demonstrating reductions in edema and inflammatory markers .
Properties
IUPAC Name |
2-(4-bromopyrazol-1-yl)propanehydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN4O/c1-4(6(12)10-8)11-3-5(7)2-9-11/h2-4H,8H2,1H3,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJTGTGQGMPEUCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN)N1C=C(C=N1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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